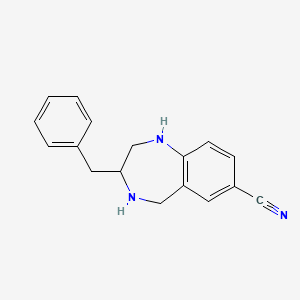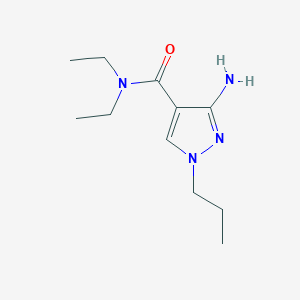![molecular formula C15H12FNO2 B11741372 1-(4-Fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11741372.png)
1-(4-Fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Méthodes De Préparation
The synthesis of 1-(4-Fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. After completion, the product is purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
1-(4-Fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: Under acidic or basic conditions, the compound can undergo intramolecular cyclization to form various heterocyclic compounds.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties. It is used as a lead compound in the development of new therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound may also interact with inflammatory mediators, reducing inflammation and oxidative stress.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one can be compared with other chalcones and related compounds:
1-(4-Methoxyphenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one: This compound has a methoxy group instead of a fluorine atom, which may alter its biological activity and chemical reactivity.
1-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one: The presence of a chlorine atom can influence the compound’s pharmacokinetic properties and its interaction with biological targets.
1-(4-Nitrophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one:
Each of these similar compounds has unique properties and applications, making this compound a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C15H12FNO2 |
|---|---|
Poids moléculaire |
257.26 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-3-(2-hydroxyanilino)prop-2-en-1-one |
InChI |
InChI=1S/C15H12FNO2/c16-12-7-5-11(6-8-12)14(18)9-10-17-13-3-1-2-4-15(13)19/h1-10,17,19H |
Clé InChI |
BJOOQDYZDOPGTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC=CC(=O)C2=CC=C(C=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-methoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741291.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741292.png)


![[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride](/img/structure/B11741300.png)
![2-Cyano-3-(dimethylamino)-N-[(methoxyimino)methyl]prop-2-enamide](/img/structure/B11741305.png)

![6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile](/img/structure/B11741312.png)


![1-(butan-2-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11741339.png)
![1-(2-fluoroethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11741347.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741354.png)
![N-[(3-methoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11741355.png)
